8-Azaxanthine

Descripción general

Descripción

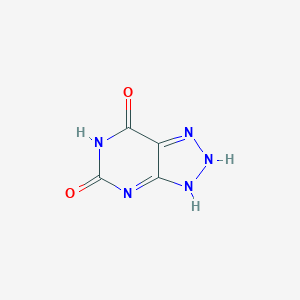

8-azaxanthine is a member of triazolopyrimidines.

Aplicaciones Científicas De Investigación

Chemistry

8-Azaxanthine is utilized in studies focusing on the crystal and molecular structure of purine derivatives. Techniques such as X-ray diffraction have been employed to elucidate its structural characteristics, which are crucial for understanding its reactivity and interaction with other compounds .

Biology

In biological research, this compound plays a significant role in enzyme interaction studies. It has been identified as an inhibitor of urate oxidase, which catalyzes the oxidation of uric acid to allantoin. This inhibition is particularly relevant in conditions like hyperuricemia and gout, where elevated uric acid levels pose health risks. The compound competes with uric acid for the active site of the enzyme, thus preventing its activity .

Pharmacology

This compound derivatives have been studied for their potential as antagonists of adenosine receptors. This property suggests that they may modulate cellular signaling pathways, which could have implications in treating various disorders related to adenosine signaling . Additionally, the compound's fluorescence properties make it useful in quantifying enzyme activities in biological assays, enhancing its applicability in enzymology.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound derivatives has revealed that modifications at specific positions significantly influence their biological activity and selectivity. Various derivatives have been synthesized and tested for their binding affinities to adenosine receptors, providing insights into how structural variations impact efficacy .

Study on Urate Oxidase Activity

A pivotal study utilized a colorimetric assay to assess the activity of urate oxidase in the presence of varying concentrations of this compound. The results indicated effective inhibition by the compound, highlighting its potential therapeutic applications for managing conditions associated with elevated uric acid levels.

Crystallographic Studies

Crystallographic analyses using X-ray diffraction have provided detailed insights into the molecular structure of this compound and its derivatives. These studies are crucial for understanding how structural changes can affect biological activity and facilitate drug design efforts aimed at developing new therapeutics targeting purine metabolism .

Q & A

Q. What experimental strategies are recommended to address contradictions between computational predictions and experimental data for 8-Azaxanthine’s electronic properties?

Advanced Research Question

Conflicts between computational models (e.g., SCC-MO methods) and experimental results (e.g., ESCA shifts) often arise from approximations in structural parameters or solvent effects . To resolve discrepancies:

- Validate computational models using experimental geometries (e.g., X-ray crystallography) for this compound .

- Conduct sensitivity analyses to assess how structural deviations (e.g., bond lengths) impact calculated properties .

- Compare solvent-free computational predictions with solid-state experimental data to isolate solvent-induced effects .

Q. How can researchers design experiments to study the photophysical behavior of this compound, particularly its dual emission and excited-state proton transfer (ESPT)?

Advanced Research Question

Dual emission in this compound arises from multiple protomeric forms and pH-dependent ESPT dynamics . Methodological considerations:

- Use fluorescence spectroscopy at controlled pH (pH < 5) to stabilize neutral species in the ground state and observe ESPT .

- Employ time-resolved fluorescence to differentiate short-lived and long-lived excited states.

- Address solubility limitations by using polar solvents or derivatization to enhance solubility for solvent-effect studies .

Q. What are the key challenges in determining the pK of this compound, and how can they be mitigated?*

Advanced Research Question

The pK* (excited-state acidity constant) is complicated by this compound’s multiple acidity centers and lack of thermodynamic equilibrium in the excited state . Strategies include:

- Use kinetic analysis of fluorescence decay to estimate pseudo-pK* values under non-equilibrium conditions .

- Compare with structurally analogous compounds (e.g., 1,3-dimethyl-8-azaxanthine) to infer protonation pathways .

- Combine computational simulations (e.g., density functional theory) with experimental data to model proton-transfer dynamics .

Q. How does this compound interact with xanthine dehydrogenase, and what are the implications for enzymatic inhibition studies?

Basic Research Question

this compound acts as a weak competitive inhibitor of xanthine oxidase but shows stronger inhibition in clostridial enzymes . Methodological recommendations:

- Use enzyme kinetics assays (e.g., Michaelis-Menten analysis) to quantify inhibition constants (Ki).

- Compare inhibition patterns with natural substrates (e.g., xanthine) to identify binding-site interactions .

- Validate specificity using structural analogs (e.g., 8-amino-2-hydroxypurine) to rule out nonspecific effects .

Q. What are the best practices for synthesizing and characterizing this compound derivatives with improved solubility?

Basic Research Question

Low solubility in non-polar solvents limits applications . Synthesis and characterization steps:

- Synthesis : Modify the purine scaffold via ribosylation (e.g., 3-ribosyl derivatives) to enhance hydrophilicity .

- Purification : Use reverse-phase HPLC with aqueous-organic mobile phases for isolation .

- Characterization : Confirm derivatization via NMR (e.g., , ) and mass spectrometry, comparing with known analogs .

Q. How should researchers handle discrepancies in reported inhibition effects of this compound across different enzymatic systems?

Advanced Research Question

Variations in inhibition (e.g., weak in milk xanthine oxidase vs. stronger in clostridial enzymes) may stem from enzyme-specific active-site conformations . To investigate:

- Perform molecular docking simulations to map binding interactions in different enzyme structures.

- Use site-directed mutagenesis to identify critical residues affecting inhibitor affinity .

- Cross-validate findings with kinetic assays under standardized conditions (pH, temperature) .

Q. What methodological frameworks are recommended for validating the purity and identity of newly synthesized this compound compounds?

Basic Research Question

Follow guidelines for chemical characterization :

- Purity : Use high-resolution mass spectrometry (HRMS) and elemental analysis.

- Identity : Confirm via -NMR (e.g., characteristic proton shifts at N(1)H and N(3)H) and IR spectroscopy (stretching frequencies for carbonyl groups) .

- Documentation : Provide raw spectral data in supplementary materials for peer review .

Q. How can researchers optimize computational models for this compound’s electronic properties when experimental geometries are unavailable?

Advanced Research Question

For compounds lacking experimental geometries (e.g., hypoxanthine analogs):

- Use hybrid methods: Combine semiempirical calculations (e.g., MINDO/3) with DFT refinements .

- Validate models against available experimental data (e.g., ESCA shifts for 8-azaguanine) to calibrate accuracy .

- Publish computational parameters (e.g., basis sets, convergence criteria) to enable reproducibility .

Q. What are the implications of this compound’s protomeric equilibrium for its biological activity?

Advanced Research Question

Protomeric forms influence binding affinity and solubility. Investigate via:

- pH-dependent UV-Vis and fluorescence spectroscopy to map protomer populations .

- Molecular dynamics simulations to assess dominant protomers in physiological conditions.

- Correlate protomer stability with inhibitory activity using structure-activity relationship (SAR) studies .

Q. How should researchers structure a manuscript on this compound to meet journal standards for reproducibility?

Basic Research Question

Follow IMRaD (Introduction, Methods, Results, Discussion) structure :

- Methods : Detail synthesis protocols, instrumentation (e.g., HPLC conditions), and computational parameters .

- Results : Include raw data tables (e.g., kinetic constants, spectral peaks) in supplementary materials .

- Discussion : Highlight unresolved questions (e.g., pK* estimation challenges) to guide future work .

Propiedades

IUPAC Name |

2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGVQTOQSNJTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=NNN=C1NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862673 | |

| Record name | 8-Azaxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1468-26-4 | |

| Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Azaxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-azaxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-AZAXANTHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azaxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-AZAXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97MRZ3ZY2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.